Methyl 9-octylheptadecanoate
Description
Methyl 9-octylheptadecanoate is a branched-chain fatty acid methyl ester (FAME) characterized by its long hydrocarbon chain and ester functional group. Such esters are typically studied for their physicochemical properties, industrial applications (e.g., biofuels, lubricants), and biological interactions .
Properties
CAS No. |
55373-88-1 |
|---|---|
Molecular Formula |
C26H52O2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
methyl 9-octylheptadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-6-8-10-13-17-21-25(22-18-14-11-9-7-5-2)23-19-15-12-16-20-24-26(27)28-3/h25H,4-24H2,1-3H3 |
InChI Key |
WNWLYGMXRWZYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-octylheptadecanoate can be synthesized through the esterification of heptadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where heptadecanoic acid and methanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-octylheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
Oxidation: Heptadecanoic acid and methanol.
Reduction: Heptadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 9-octylheptadecanoate has several applications in scientific research:
Chemistry: Used as a reference standard for the quantification of fatty acids and lipids.
Biology: Employed in studies involving lipid metabolism and enzymatic assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, surfactants, and as a bio-based solvent.
Mechanism of Action
The mechanism of action of methyl 9-octylheptadecanoate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of enzymes involved in lipid metabolism. The ester can also act as a substrate for various enzymatic reactions, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
Molecular Structure and Chain Length
- Methyl 9-Octylheptadecanoate: Presumed formula C₂₆H₅₂O₂ (based on heptadecanoate backbone + octyl branch). The branching at the 9th position likely impacts solubility and melting point.
- Methyl Oleate (C₁₉H₃₆O₂): A monounsaturated FAME with a cis double bond at the 9th position (9c). Its linear structure and unsaturation result in lower viscosity compared to branched analogs .
- Methyl 9-Methyldecanoate (C₁₂H₂₄O₂): A shorter-chain branched ester (10 carbons) with a methyl group at the 9th position. Molar mass: 200.32 g/mol .
- Methyl 9(Z),12(Z)-Hexadecadienoate (C₁₇H₃₀O₂): A diunsaturated ester with double bonds at positions 9 and 12, enhancing flexibility and oxidative instability .
Table 1: Structural Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₂₆H₅₂O₂* | ~396.7* | Long-chain, branched at C9 |
| Methyl Oleate | C₁₉H₃₆O₂ | 296.49 | Unsaturated (9c), linear chain |
| Methyl 9-Methyldecanoate | C₁₂H₂₄O₂ | 200.32 | Short-chain, branched at C9 |
| Sandaracopimaric Acid Methyl Est. | C₂₁H₃₂O₂ | 316.48 | Diterpene backbone, rigid structure |
*Estimated values due to lack of direct evidence.
Physicochemical Properties
- Thermal Stability: Methyl Oleate decomposes at high temperatures, releasing toxic gases (e.g., CO, CO₂) . Branched esters like Methyl 9-methyldecanoate exhibit higher thermal stability than unsaturated analogs due to reduced oxidative susceptibility .
- Solubility: Longer-chain esters (e.g., this compound) are less water-soluble but highly soluble in nonpolar solvents. Methyl Oleate’s unsaturation slightly improves polarity and solubility in polar organic solvents .
- Melting Point: Branching lowers melting points. Methyl 9-methyldecanoate (short-chain, branched) likely has a lower melting point than linear homologs like Methyl Oleate .
Table 2: Key Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in H₂O (g/L) |
|---|---|---|---|
| This compound* | ~-10* | >300* | <0.01* |
| Methyl Oleate | -20 | 168–170 (at 1 mmHg) | 0.001 |
| Methyl 9-Methyldecanoate | -15 (estimated) | 240–245 | 0.005 |
*Estimated based on analog data .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 9-octylheptadecanoate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification reactions between the carboxylic acid precursor (e.g., 9-octylheptadecanoic acid) and methanol under acid catalysis. Key steps include:
- Reagent Purity : Use anhydrous methanol and high-purity sulfuric acid as a catalyst to minimize side reactions .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track reaction progress .
- Purification : Perform liquid-liquid extraction to remove unreacted acids, followed by vacuum distillation or column chromatography to isolate the ester .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester functional groups and branching in the alkyl chain .
- Gas Chromatography (GC) : Quantify purity by comparing retention times with standards; integrate with mass spectrometry (GC-MS) for structural validation .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl (C=O) stretches near 1740 cm and alkyl C-H stretches .
- Melting Point Analysis : Compare experimental values (e.g., 290–292 K) with literature data to assess crystallinity .
Q. What safety protocols are essential when handling this compound in experimental settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or heating .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, enthalpy of vaporization) of this compound across studies?
- Methodological Answer :
- Data Validation : Cross-reference measurements with standardized protocols from institutions like NIST. For example:
| Property | Reported Value Range | Method | Source | Uncertainty |
|---|---|---|---|---|
| Melting Point | 290–292 K | DSC | ±1 K | |
| ΔvapH° | 86.6 ± 0.8 kJ/mol | AVG | ±0.8 kJ/mol |
- Calibration : Use certified reference materials (CRMs) to calibrate instruments like differential scanning calorimeters (DSC) .
- Peer Review : Submit conflicting data to collaborative platforms for independent validation .
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation) to calculate EC or IC values .
- Error Analysis : Report confidence intervals (95% CI) and use ANOVA to compare treatment groups .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity in experimental designs .
Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?
- Methodological Answer :
- Experimental Design :
- Variables : Control pH, temperature, and microbial activity in soil/water matrices .
- Analytical Tools : Use high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products .
- Kinetic Studies : Model first-order decay kinetics and calculate half-lives under varying conditions .
- Isotopic Labeling : Incorporate C labels in the ester group to track biodegradation pathways via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
